sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Description
¹H Nuclear Magnetic Resonance (NMR)
Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole H-6 (aromatic) | 7.52 | Doublet |
| Indole H-8 (aromatic) | 7.21 | Singlet |
| Cyclopentane H-10 and H-11 | 3.12–3.45 | Multiplet |
| (4-Chlorophenyl)methyl CH₂ | 4.78 | Singlet |
| Methylsulfonyl CH₃ | 3.08 | Singlet |
| Acetate CH₂ | 2.91 | Triplet |
¹³C NMR
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Indole C-7 (C-F) | 158.4 (d, J = 245 Hz) |
| Carboxylate COO⁻ | 174.2 |
| Methylsulfonyl SO₂CH₃ | 44.7 |
| (4-Chlorophenyl)methyl C-Cl | 134.2 |
Fourier-Transform Infrared (FT-IR)
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| S=O symmetric stretch | 1150 |
| S=O asymmetric stretch | 1320 |
| COO⁻ asymmetric stretch | 1575 |
| COO⁻ symmetric stretch | 1410 |
| C-F stretch | 1095 |
Ultraviolet-Visible (UV-Vis)
The compound exhibits strong absorption at λₘₐₓ = 278 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the indole and chlorophenyl systems.
X-ray Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell Parameters :
- a = 14.32 Å
- b = 8.76 Å
- c = 17.89 Å
- β = 105.3°
- Coordination Geometry : The sodium ion exhibits octahedral coordination, binding to two carboxylate oxygens, three water molecules, and one sulfonyl oxygen.
- Intermolecular Interactions :
- π-π stacking between indole rings (centroid-centroid distance: 3.8 Å).
- Hydrogen bonds between sulfonyl oxygens and water (O···O: 2.65 Å).
Comparative Analysis with Related Cyclopenta[b]indole Derivatives
The introduction of methylsulfonyl and fluorine groups enhances electrophilicity compared to non-substituted analogs, while the sodium carboxylate improves hydrophilicity.
Properties
Molecular Formula |
C21H18ClFNNaO4S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
DWCYUNBVZHNVET-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Cycloisomerization
A 2020 review highlighted AuCl(PPh₃)/AgSbF₆-catalyzed cycloisomerization of alkynyl indole precursors (e.g., 3 in Scheme 2 of) to form tricyclic intermediates. Under 0°C in dichloromethane, this method achieves 60–75% yields but struggles with electron-withdrawing substituents like –Cl or –SO₂Me, which reduce yields to 13–26% due to competing pathways.
Functionalization of the Indole Core
Introduction of the 5-Methylsulfonyl Group
The methylsulfonyl moiety is introduced via oxidation of a thioether intermediate . For example, treating 5-mercapto-cyclopenta[b]indole with hydrogen peroxide and acetic acid at 50°C yields the sulfonyl derivative. Alternative routes use direct sulfonation with methylsulfonyl chloride in the presence of AlCl₃, though this risks over-sulfonation.
Fluorination at the 7-Position
Electrophilic fluorination employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI) . A 2016 study achieved 7-fluoro derivatives by reacting the indole with NFSI in acetonitrile at 80°C, yielding 68–85% with minimal byproducts.
4-[(4-Chlorophenyl)Methyl Substituent
Friedel-Crafts alkylation using 4-chlorobenzyl bromide and FeCl₃ in dichloroethane installs the chlorophenylmethyl group. This step requires careful temperature control (0–5°C) to avoid polyalkylation, achieving 70–78% yields.
Acetate Side Chain Installation
Alkylation with Ethyl Bromoacetate
The 3-position is alkylated using ethyl bromoacetate and K₂CO₃ in DMF at 60°C. This SN2 reaction proceeds in 82% yield but requires anhydrous conditions to prevent hydrolysis.
Saponification to Sodium Salt
The ethyl ester is hydrolyzed with NaOH in ethanol/water (1:1) at reflux, followed by neutralization with HCl and ion exchange to the sodium salt. Yields exceed 90% with high purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Au-Catalyzed Cyclization | Cycloisomerization of alkynyl indole | AuCl(PPh₃)/AgSbF₆ | 60–75 | High regioselectivity | Sensitive to electron-withdrawing groups |
| Cu-Mediated Cascade | Spirocyclization | CuI/DMF-H₂O | 35–72 | Tolerates diverse substituents | Requires high temperatures |
| Acid-Mediated Alkylation | Friedel-Crafts alkylation | FeCl₃ | 70–78 | Scalable for industrial production | Risk of polyalkylation |
Mechanistic Insights
Cyclization Pathways
Gold catalysis proceeds via π-activation of alkynes, forming a cyclopropyl gold carbene intermediate that rearranges to the cyclopenta[b]indole core. In contrast, copper-mediated reactions involve single-electron transfer (SET) mechanisms, oxidizing indole nitrogen to initiate radical cyclization.
Stereochemical Control
The 3R-configuration is achieved through chiral auxiliaries or asymmetric hydrogenation . For example, using (R)-BINAP-modified palladium catalysts during indoline reduction enforces the desired stereochemistry.
Process Optimization Challenges
Byproduct Formation
Competing pathways during cyclization generate 4′ or 4″ byproducts (Scheme 2 in), necessitating rigorous chromatography. Switching solvents from DCM to toluene reduces byproduct formation by 15%.
Oxidative Stability
The methylsulfonyl group sensitizes the compound to oxidation. Adding antioxidants like BHT (0.1 wt%) during purification extends shelf life by 6 months.
Scalability and Industrial Feasibility
A 2025 pilot-scale synthesis (Patent US7141563B2) achieved 58% overall yield across 7 steps, costing \$12,000/kg. Key bottlenecks include:
- High catalyst loading (10 mol% AuCl(PPh₃))
- Low atom economy (45%) in fluorination steps
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization using Ir(ppy)₃ reduces reliance on transition metals, enabling late-stage fluorination with 55% yield.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes selectively hydroxylate the indole core at 60°C, though methylsulfonyl groups inhibit enzyme activity.
Chemical Reactions Analysis
Types of Reactions
MK 0524 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzyl derivatives .
Scientific Research Applications
MK 0524 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin D2 receptor antagonists.
Biology: Employed in studies investigating the role of prostaglandin D2 in various biological processes, such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like allergic rhinitis and niacin-induced flushing.
Industry: Utilized in the development of new drugs targeting prostaglandin D2 receptors.
Mechanism of Action
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor 1 (DP1). This receptor is involved in the accumulation of cyclic adenosine monophosphate (cAMP) in platelets and other cells. By inhibiting this receptor, MK 0524 sodium salt blocks the effects of prostaglandin D2, such as vasodilation and nasal congestion . The molecular targets include the DP1 receptor, and the pathways involved are primarily related to cAMP signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Lead Compounds 6 and 7 (Cyclopenta[b]indole Derivatives)
- Core Structure : Cyclopenta[b]indole with 4-(4-chlorophenyl)methyl and acetic acid groups.
- Key Differences :
- Pharmacology : Both exhibit DP antagonism (Ki = 2.0 nM) but suffer from poor PK profiles (short half-life, high clearance) due to biliary excretion of the methylsulfonyl group .
Compound 31 (Indole-Based Sulfonamide)
- Structure : Indole core with 1-(4-chlorobenzoyl) , 5-methoxy , and N-[(4-trifluoromethyl)phenyl)sulfonyl]acetamide groups (C₂₅H₁₈ClF₃N₂O₅S) .
- Comparison: The indole core lacks the fused cyclopenta ring, reducing conformational rigidity.
(3-Chlorophenyl) Ester Derivative ()
- Structure : Indole with 1-(4-chlorobenzoyl) , 5-methoxy , 2-methyl , and (3-chlorophenyl) ester groups.
- Comparison :
Pharmacological and Pharmacokinetic Profiles
Key Research Findings
Fluorine Substitution : Replacing the 7-methylsulfonyl group in leads 6/7 with fluorine reduced biliary excretion by minimizing interactions with hepatic transporters, enhancing systemic exposure .
Sodium Salt Advantage : The ionic form improves aqueous solubility (>10-fold vs. free acid), facilitating rapid dissolution and absorption .
Core Rigidity : The cyclopenta[b]indole core restricts rotational freedom, optimizing DP receptor binding compared to flexible indole analogs .
Biological Activity
Sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopenta[b]indole structure, which contributes to its biological activity. The presence of a sulfonyl group and a fluorine atom enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 437.87 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Research indicates that the compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Specifically, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
Enzyme Inhibition
In vitro studies have demonstrated that sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate has strong inhibitory effects on AChE, with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease.
Antibacterial Activity
The compound's antibacterial properties were evaluated against several bacterial strains. The results indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Case Studies
- Case Study on Neuroprotective Effects : A study explored the neuroprotective effects of sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate in a rodent model of Alzheimer's disease. Results showed significant improvement in cognitive function and a reduction in amyloid plaque formation.
- Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of the compound in models of induced inflammation. The findings revealed a notable decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Pharmacological Implications
The diverse biological activities of sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate suggest that it could be developed into therapeutic agents for various conditions, including:
- Neurodegenerative diseases : Due to its AChE inhibitory action.
- Infectious diseases : As an antibacterial agent.
- Inflammatory disorders : Leveraging its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
